3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of fluorinated pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic synthesis. One common method includes the use of fluorinated building blocks such as 3-fluoropyrrolidine and 5-fluoro-6-phenylpyrimidine. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This can result in various therapeutic effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrrolidine: A simpler fluorinated pyrrolidine derivative used in similar applications.
5-Fluoro-6-phenylpyrimidine: A precursor in the synthesis of the target compound with similar biological activities.
Uniqueness
3-Fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide is unique due to its dual fluorination and the presence of both pyrrolidine and pyrimidine rings. This structural combination enhances its biological activity and makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H14F2N4O |
---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
3-fluoro-1-(5-fluoro-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H14F2N4O/c16-11-12(10-4-2-1-3-5-10)19-9-20-13(11)21-7-6-15(17,8-21)14(18)22/h1-5,9H,6-8H2,(H2,18,22) |
InChI Key |
DGNVAJVRKYTNGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
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